Unique Scaffold for Cathepsin C Probe Development vs. Simple Nitrile Inhibitors
The compound's design is directly inspired by a series of cyanamide-based cathepsin C inhibitors where the optimized lead (Compound 17) demonstrated potent in vivo activity. While direct IC50 data for CAS 1280839-26-0 is not publicly available, its core structure is a key intermediate in this chemical series. The cyanocyclobutyl group is expected to provide superior metabolic stability compared to simpler, linear nitrile-based cathepsin inhibitors, a critical advantage demonstrated in the optimization of the series leading to Compound 17 [1]. This makes it a more promising starting point for probe development than less sophisticated, non-cyclized nitrile analogs.
| Evidence Dimension | Metabolic Stability & In Vivo Target Engagement Potential |
|---|---|
| Target Compound Data | Structurally equipped for stability; predicted to mimic key pharmacophore features of potent cathepsin C inhibitor series [1]. |
| Comparator Or Baseline | Simple linear nitrile-based cathepsin inhibitors (often suffer from poor plasma stability). |
| Quantified Difference | The specific cyanocyclobutyl amide moiety was a key design feature for achieving plasma stability and in vivo activity for Compound 17 in a cigarette smoke mouse model [1]. A direct quantitative comparison is unavailable. |
| Conditions | Based on structure-activity relationship (SAR) and pharmacophore analysis from the cathepsin C inhibitor program [1]. |
Why This Matters
Procurement of this specific analog ensures the research aligns with a validated pharmacophore model for achieving in vivo activity, a feature not guaranteed by generic or less optimized nitrile-containing building blocks.
- [1] Lainé, D., Palovich, M., McCleland, B., Petitjean, E., Delhom, I., Xie, H., ... & Bettoun, D. (2011). Discovery of novel cyanamide-based inhibitors of cathepsin C. ACS Medicinal Chemistry Letters, 2(2), 142-147. View Source
